molecular formula C12H16ClN3O B15168876 2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline CAS No. 875576-30-0

2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline

Cat. No.: B15168876
CAS No.: 875576-30-0
M. Wt: 253.73 g/mol
InChI Key: ONNBEKXYXSBGTL-UHFFFAOYSA-N
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Description

2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an acetyl group attached to a piperazine ring, which is further connected to a chloroaniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline typically involves the nucleophilic substitution reaction of 4-acetylpiperazine with 2,6-dichloroaniline. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in antimicrobial and anticancer studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline is unique due to its specific structural features, such as the combination of an acetyl-piperazine moiety with a chloroaniline group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

875576-30-0

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

1-[4-(2-amino-3-chlorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C12H16ClN3O/c1-9(17)15-5-7-16(8-6-15)11-4-2-3-10(13)12(11)14/h2-4H,5-8,14H2,1H3

InChI Key

ONNBEKXYXSBGTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C(=CC=C2)Cl)N

Origin of Product

United States

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